Product packaging for 6-Methoxy-1-phenylisoquinoline(Cat. No.:)

6-Methoxy-1-phenylisoquinoline

Cat. No.: B12972717
M. Wt: 235.28 g/mol
InChI Key: KVERVTDMWQGHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-phenylisoquinoline is a specialized chemical scaffold of significant interest in advanced materials and medicinal chemistry research. This compound serves as a key precursor in the development of phosphorescent materials, particularly for organic light-emitting diodes (OLEDs). Researchers utilize methoxy-substituted 1-phenylisoquinoline derivatives as cyclometalating ligands in the synthesis of red-emitting ionic and neutral iridium(III) complexes . The incorporation of electron-donating methoxy groups is a strategic approach to modulate the photophysical properties and enhance the solubility of these complexes, making them suitable for cost-effective, solution-processed fabrication of OLED devices . Beyond materials science, the isoquinoline core is a privileged structure in drug discovery, found in numerous bioactive molecules. Isoquinoline alkaloids and their synthetic analogs exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory effects, making them valuable scaffolds for developing new therapeutic agents . Furthermore, substituted isoquinolines and quinolines are investigated as potential agrochemicals, such as inhibitors of fungal detoxification enzymes (paldoxins) for crop protection . This compound is supplied for research purposes to support innovation in these fields. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B12972717 6-Methoxy-1-phenylisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

6-methoxy-1-phenylisoquinoline

InChI

InChI=1S/C16H13NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

KVERVTDMWQGHMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Methoxy 1 Phenylisoquinoline and Analogues

Classical and Contemporary Approaches to Isoquinoline (B145761) Ring System Construction

The construction of the isoquinoline core can be achieved through several established synthetic strategies. These methods often involve the cyclization of a suitably substituted β-phenylethylamine derivative.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgresearchgate.net

The mechanism of the Bischler-Napieralski reaction is believed to proceed through an initial acylation of the β-phenylethylamine, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. wikipedia.org The choice of the dehydrating agent and reaction conditions can influence the reaction's outcome. For instance, the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide and phosphoryl chloride can yield both the expected 7-methoxy-1-phenyl-3,4-dihydroisoquinoline (B13940692) and the "abnormal" 6-methoxy-1-phenyl-3,4-dihydroisoquinoline. rsc.org The formation of the latter is proposed to occur via cyclization at the ipso-carbon of the phenyl ring, leading to a spiro intermediate. wikipedia.org

Subsequent dehydrogenation of the resulting 3,4-dihydroisoquinoline, often using reagents like palladium on carbon (Pd/C) or sulfur, affords the fully aromatic isoquinoline.

Pictet-Spengler Reaction and Stereochemical Considerations

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orguniroma1.it This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion intermediate. wikipedia.org

The reaction typically requires acidic conditions to facilitate the formation of the iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring. depaul.edunrochemistry.com The nucleophilicity of the aromatic ring plays a crucial role; electron-rich aromatic systems like indoles and pyrroles react under mild conditions, while less nucleophilic rings, such as a phenyl group, often necessitate higher temperatures and stronger acids. wikipedia.org For the synthesis of 1-phenyl-substituted tetrahydroisoquinolines, benzaldehyde (B42025) or its derivatives are used as the carbonyl component. The synthesis of (1R,4R)-1,2,3,4-tetrahydro-4-hydroxy-6-methoxy-2-methyl-1-phenylisoquinoline has been achieved through the cyclization of D-(+)-2-amino-1-(3-hydroxyphenyl)ethanol with benzaldehyde. researchgate.netrsc.org

A significant aspect of the Pictet-Spengler reaction is the potential to create stereocenters, particularly at the C-1 position of the isoquinoline ring. The stereochemical outcome can be influenced by the choice of chiral starting materials or the use of chiral catalysts.

Pomeranz-Fritsch Cyclization

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org This reaction proceeds in two stages: the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal), followed by ring closure in the presence of a strong acid, such as sulfuric acid. wikipedia.orgquimicaorganica.org

This method offers the potential to prepare isoquinolines with substitution patterns that may be difficult to achieve through other routes. organicreactions.org However, the yields of the Pomeranz-Fritsch reaction can be variable, and the harsh acidic conditions can limit its applicability to sensitive substrates. organicreactions.org Modifications to the classical procedure have been developed, but the cyclization can still be challenging for certain substrates. For instance, attempts to synthesize 8-phenylisoquinolines using this method have often been met with limited success. cdnsciencepub.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for carbon-carbon bond formation. The Suzuki-Miyaura coupling, in particular, has become a cornerstone of organic synthesis due to its mild reaction conditions and high functional group tolerance. acs.orglibretexts.org This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

In the context of isoquinoline synthesis, the Suzuki-Miyaura coupling can be employed to introduce the phenyl group at the C-1 position. This is typically achieved by starting with a 1-haloisoquinoline derivative, which can then be coupled with a phenylboronic acid. For example, a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones were synthesized in good yields via Suzuki-Miyaura coupling. nih.govmdpi.com This approach offers a versatile and efficient route to a wide range of 1-phenylisoquinoline (B189431) analogues. The synthesis of 2-hydroxy-7-methoxy-6-phenylisoquinoline-1,3(2H,4H)-dione also utilized a Suzuki coupling to introduce the phenyl group. nih.gov

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org

Alternative Cyclization and Condensation Protocols

Beyond the classical named reactions, several other methods have been developed for the synthesis of the isoquinoline scaffold. One such approach involves the reaction of ketoxime acetates with ynals, which can be switched to produce either pyrroles or isoquinolines. This method has been used to synthesize derivatives like 6-methoxy-1-methyl-3-phenylisoquinoline-4-carbaldehyde. acs.org

Another strategy is the Doebner reaction, which can be used to prepare quinoline-4-carboxylic acids. While primarily for quinolines, related methodologies can be adapted for isoquinoline synthesis. For instance, 6-methoxy-2-arylquinoline-4-carboxylic acids have been prepared through a Doebner reaction of an appropriate benzaldehyde, pyruvic acid, and p-anisidine. nih.gov

Targeted Synthesis of 6-Methoxy-1-phenylisoquinoline Derivatives

The targeted synthesis of specific this compound derivatives often employs a combination of the methodologies described above. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

For example, the synthesis of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives, including a 6-methoxy analogue, has been reported. nih.gov This highlights the ability to introduce multiple phenyl-containing substituents onto the isoquinoline core.

The following table summarizes some of the key synthetic approaches and the types of this compound derivatives that can be obtained.

Synthetic Method Key Intermediates/Starting Materials Resulting Isoquinoline Derivative Key Features
Bischler-Napieralski Reaction N-[2-(4-methoxyphenyl)ethyl]benzamides6-methoxy-1-phenyl-3,4-dihydroisoquinolineCan lead to a mixture of regioisomers. rsc.org
Pictet-Spengler Reaction 2-(3-methoxyphenyl)ethylamine, Benzaldehyde6-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolineAllows for the introduction of stereocenters. thieme-connect.desciengine.com
Pomeranz-Fritsch Reaction Benzaldehyde, 2,2-dialkoxyethylamine6-methoxyisoquinoline (phenyl group added separately)Can provide access to specific substitution patterns. organicreactions.org
Suzuki-Miyaura Coupling 1-Chloro-6-methoxyisoquinoline, Phenylboronic acidThis compoundVersatile and high-yielding for C-C bond formation. nih.govmdpi.com

Design and Synthesis of Precursors for 6-Methoxylation and 1-Phenyl Substitution

The successful synthesis of this compound hinges on the careful design and preparation of appropriate precursors that incorporate the methoxy (B1213986) and phenyl groups at the desired positions. The choice of precursor is often dictated by the intended cyclization strategy.

For methods like the Bischler-Napieralski or Pictet-Spengler reactions, the key precursor is a β-phenylethylamide or a β-phenylethylamine, respectively. To achieve the 6-methoxy substitution pattern, the starting phenylethylamine must possess a methoxy group at the meta-position of the phenyl ring. For instance, N-[2-(3-methoxyphenyl)ethyl]benzamide is a crucial precursor for the Bischler-Napieralski synthesis. The 1-phenyl substituent is introduced via the acyl group in the amide or the aldehyde/ketone in the Pictet-Spengler reaction.

The synthesis of these precursors can be achieved through multi-step sequences. For example, 3-methoxyphenethylamine (B363911) can be prepared from 3-methoxyphenylacetic acid, which is then coupled with an appropriate benzoyl derivative to form the necessary amide for the Bischler-Napieralski reaction.

Palladium-catalyzed cross-coupling reactions offer a modular approach to precursor synthesis. For instance, an ortho-halo-substituted benzaldehyde or ketone can be coupled with a methoxy-substituted phenylboronic acid to introduce the 6-methoxy-phenyl moiety. Subsequent elaboration of the aldehyde or ketone can then lead to the full isoquinoline precursor. A one-pot, four-component coupling of an aryl bromide, a methyl ketone, an electrophile, and ammonium (B1175870) chloride has been developed to deliver complex isoquinolines, showcasing the versatility of this approach in precursor design. acs.orgnih.gov

Precursor TypeKey FeaturesTarget Reaction
β-ArylethylamideMethoxy group on the aryl ring of the ethylamine (B1201723) portion; phenyl group on the acyl portion.Bischler-Napieralski
β-ArylethylamineMethoxy group on the aryl ring.Pictet-Spengler
Ortho-alkynyl benzaldiminesMethoxy group on the benzaldimine ring.Palladium-catalyzed cyclization

Regioselective Functionalization Strategies

Regioselective functionalization is critical for introducing the methoxy and phenyl groups at the C6 and C1 positions of the isoquinoline core, respectively.

Methoxylation at C6: Direct regioselective methoxylation of the isoquinoline core at the C6 position is challenging. Therefore, the methoxy group is typically introduced at the precursor stage. However, methods for the ortho-C–H methoxylation of aryl halides using a polarity-reversed N-O reagent have been developed. nih.gov This strategy could potentially be applied to a suitably substituted precursor to install the methoxy group before cyclization.

Phenylation at C1: The introduction of a phenyl group at the C1 position can be achieved through several methods. In classical syntheses like the Bischler-Napieralski reaction, the phenyl group is part of the acylating agent. In the Pictet-Spengler reaction, benzaldehyde or a derivative serves as the source of the C1-phenyl group. wikipedia.orgthermofisher.com

Modern palladium-catalyzed reactions provide direct methods for C1-arylation. For instance, the decarboxylative arylation of 1-carboxy isoquinoline N-oxides with aryl iodides proceeds selectively at the C1 position. acs.org This method offers a direct route to 1-phenylisoquinoline derivatives from readily available starting materials.

FunctionalizationMethodReagents/CatalystNotes
C6-MethoxylationPrecursor Synthesis-Methoxy group is incorporated in the starting materials.
C1-PhenylationBischler-NapieralskiBenzoyl chloride/anhydrideIntroduces the phenyl group during cyclization.
C1-PhenylationPictet-SpenglerBenzaldehydeCondenses with the β-arylethylamine.
C1-PhenylationDecarboxylative ArylationPd catalyst, Aryl iodideDirect functionalization of the isoquinoline N-oxide. acs.org

Multi-Component Reactions for Isoquinoline Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like isoquinolines in a single step from three or more starting materials. researchgate.net While a specific MCR for the direct synthesis of this compound is not extensively documented, several MCRs for related substituted isoquinolines have been reported and can be adapted.

One such strategy involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of an acid catalyst to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org By selecting a 6-methoxytetrahydroisoquinoline and phenylacetylene (B144264) as starting materials, this reaction could potentially be tailored to produce structures related to the target compound.

Another example is a four-component coupling protocol involving an aryl bromide, a methyl ketone, an electrophile, and ammonium chloride, which yields highly substituted isoquinolines. acs.orgnih.gov By choosing a 3-bromoanisole (B1666278) derivative as the aryl bromide and acetophenone (B1666503) as the ketone, this method could theoretically construct the this compound core.

The Groebke–Blackburn–Bienaymé reaction, followed by a gold-catalyzed cyclization, provides a pathway to imidazo[1,2-a]pyridine-fused isoquinoline systems. beilstein-journals.org This highlights the power of combining MCRs with subsequent transformations to build complex heterocyclic systems.

Synthetic Routes to Reduced Forms (e.g., Dihydro- and Tetrahydroisoquinolines)

The reduced forms of this compound, such as dihydro- and tetrahydroisoquinolines, are important synthetic intermediates and often possess significant biological activity themselves.

Dihydroisoquinolines: The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.orgjk-sci.com The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org Interestingly, the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides can lead to both the expected 7-methoxy-1-phenyl-3,4-dihydroisoquinoline and the "abnormal" product, 6-methoxy-1-phenyl-3,4-dihydroisoquinoline, with the latter's formation attributed to cyclization via a spiro intermediate when P₂O₅ is used. wikipedia.orgrsc.org

Tetrahydroisoquinolines: The Pictet-Spengler reaction is a powerful tool for the synthesis of 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgthermofisher.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. For the synthesis of 6-methoxy-1-phenyltetrahydroisoquinoline, 3-methoxyphenethylamine would be reacted with benzaldehyde. wikipedia.orgsciengine.com The reaction conditions are generally harsher for less nucleophilic aromatic rings like a phenyl group, often requiring strong acids and elevated temperatures. wikipedia.org

Catalytic transfer hydrogenation of isoquinolines using an oxazaborolidine–BH₃ complex in the presence of a copper catalyst provides an efficient method for producing tetrahydroisoquinolines under mild conditions. acs.org

Reduced FormSynthetic MethodKey PrecursorsReagents/Catalyst
DihydroisoquinolineBischler-NapieralskiN-[2-(3-methoxyphenyl)ethyl]benzamidePOCl₃, P₂O₅ wikipedia.orgrsc.org
TetrahydroisoquinolinePictet-Spengler3-Methoxyphenethylamine, BenzaldehydeStrong acid (e.g., HCl, TFA) wikipedia.orgsciengine.com
TetrahydroisoquinolineTransfer HydrogenationThis compoundCu catalyst, Oxazaborolidine–BH₃ complex acs.org

Organometallic Catalysis in Isoquinoline Synthesis (e.g., Lanthanide-Catalyzed C-H Activation)

Organometallic catalysis has emerged as a powerful tool for the synthesis of isoquinolines, offering novel pathways with high efficiency and regioselectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in the synthesis of isoquinolines. The palladium-catalyzed α-arylation of enolates is a key C-C bond-forming reaction that can be used to construct the isoquinoline skeleton in a fully regioselective manner. rsc.org This approach allows for the synthesis of isoquinolines with a wide range of substituents, including those that are difficult to access through traditional methods. rsc.org Furthermore, a modular four-component coupling protocol using a palladium catalyst allows for the in-situ functionalization of the isoquinoline core. acs.orgnih.gov

Lanthanide-Catalyzed C-H Activation: Lanthanide catalysts, particularly lanthanide triflates, have been shown to be effective in various organic transformations, including the synthesis of heterocycles. sorbonne-universite.frresearchgate.net While specific applications to this compound are not extensively detailed, organolanthanide complexes have been used in the intramolecular amination/cyclization reactions to form substituted quinolizidines, indolizidines, and pyrrolizidines with high diastereoselectivity. acs.org There is evidence of lanthanide-catalyzed C-H activation of 1-phenylisoquinoline for subsequent functionalization, suggesting the potential for these catalysts in the synthesis of more complex derivatives.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Nucleus

The reactivity of the isoquinoline ring system towards electrophiles is influenced by the electron-donating methoxy group and the deactivating nature of the nitrogen-containing ring. The methoxy group at the C6 position is an ortho-, para-director and an activating group. ontosight.ai This directing effect, combined with the inherent reactivity patterns of the isoquinoline nucleus, influences the position of substitution.

In isoquinoline itself, electrophilic substitution, such as nitration, typically occurs at the C5 and C8 positions. However, the presence of the activating methoxy group at C6 strongly directs electrophiles to the C5 and C7 positions. For instance, studies on methoxy-substituted isoquinolines have shown that nitration can occur at positions ortho and para to the methoxy group. thieme-connect.de Specifically for 7-methoxy-6-methylisoquinoline, nitration occurs at the C8 position, demonstrating the powerful directing effect of the methoxy group. thieme-connect.de

The phenyl group at C1 can also influence the substitution pattern through steric hindrance, potentially disfavoring substitution at the C8 position. The electronic nature of substituents on this phenyl ring can further modulate the reactivity of the isoquinoline core. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Methoxy-Substituted Isoquinolines
SubstituentReactionMajor Product(s)Reference
7-Methoxy-6-methylNitration7-Methoxy-6-methyl-8-nitroisoquinoline thieme-connect.de
7-EthoxyNitrationC8 substitution thieme-connect.de
7-ButoxyNitrationC8 substitution thieme-connect.de
5-BromoNitration5-Bromo-8-nitroisoquinoline thieme-connect.de

Modifications of the Phenyl Substituent at C1

The phenyl group at the C1 position of the isoquinoline core is amenable to its own set of electrophilic substitution reactions. The reactivity of this ring is governed by the directing effects of the isoquinoline moiety and any existing substituents on the phenyl ring itself. For instance, further functionalization, such as nitration or halogenation, can be performed on this phenyl ring. The position of substitution will depend on the reaction conditions and the electronic nature of the isoquinoline system.

Furthermore, the phenyl group can be modified through cross-coupling reactions. If the phenyl group is pre-functionalized with a halide (e.g., a bromo or iodo group), it can participate in reactions like Suzuki or Stille couplings to introduce new aryl or alkyl groups. Conversely, if the C1 position of the isoquinoline is functionalized with a leaving group, a phenyl group can be introduced via a Suzuki coupling with a phenylboronic acid derivative.

Transformations at the Methoxy Group

The methoxy group at C6 is a key functional handle for derivatization. One of the most common transformations is demethylation to the corresponding phenol (B47542) (a hydroxyisoquinoline). This is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr3). The resulting phenol is a versatile intermediate that can undergo a variety of subsequent reactions.

For example, the hydroxyl group can be re-alkylated with different alkyl halides to generate a library of ether analogues. smolecule.com It can also be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, or other nucleophiles at the C6 position.

Table 2: Common Transformations of the Methoxy Group
TransformationReagent(s)Product Functional GroupReference
DemethylationHBr, BBr₃Hydroxyl smolecule.com
Etherification (of resulting phenol)Alkyl halide, BaseAlkoxy smolecule.com
Triflation (of resulting phenol)Triflic anhydride, Pyridine (B92270)Triflate

N-Alkylation and Quaternization of the Nitrogen Atom

The nitrogen atom of the isoquinoline ring is nucleophilic and readily undergoes alkylation with alkyl halides or other alkylating agents to form N-alkylisoquinolinium salts. google.comacsgcipr.org This process is known as quaternization. The reaction is typically carried out by treating the isoquinoline with an excess of an alkyl halide (e.g., methyl iodide) in a suitable solvent. rsc.org

The resulting isoquinolinium salts have altered electronic properties and increased solubility in polar solvents. These salts can serve as precursors for the synthesis of dihydro- and tetrahydroisoquinolines through reduction. The nature of the N-alkyl substituent can be varied to modulate the biological activity and physical properties of the molecule.

Oxidation and Reduction Reactions of the Isoquinoline Core

The isoquinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of important derivatives.

Oxidation: Oxidation of the isoquinoline core can lead to the formation of isoquinolones (isoquinolin-1(2H)-ones). This transformation can be achieved using various oxidizing agents. For instance, 1,2,3,4-tetrahydro-1-phenylisoquinoline derivatives can be oxidized to the corresponding fully aromatic isoquinolines. A copper-catalyzed aerobic oxidation method has been developed for the efficient conversion of tetrahydroisoquinolines to isoquinolines using air as a clean oxidant. nih.govacs.org

Reduction: The isoquinoline ring can be selectively reduced. Catalytic hydrogenation (e.g., using H2/Pd-C, PtO2) or reduction with sodium borohydride (B1222165) (NaBH4) in the presence of an acid can reduce the C=N double bond to afford 1,2-dihydroisoquinolines. Further reduction can yield 1,2,3,4-tetrahydroisoquinolines. The choice of reducing agent and reaction conditions determines the extent of reduction. For example, sodium borohydride reduction of 1-(benzoylamino)isoquinoline-7-carbaldehyde results in the reduction of the aldehyde without affecting the isoquinoline ring. thieme-connect.de Iridium(III) complexes with 1-phenylisoquinoline ligands have been studied for their photochemical reduction properties. researchgate.netacs.orgresearchgate.net

Table 3: Oxidation and Reduction of the Isoquinoline Core
Reaction TypeStarting MaterialReagent(s)/ConditionsProductReference
Oxidation1,2,3,4-TetrahydroisoquinolineCuBr₂, DBU, DMSO, AirIsoquinoline nih.govacs.org
ReductionIsoquinolineNaBH₄, Acid or H₂, Catalyst1,2-Dihydroisoquinoline or 1,2,3,4-Tetrahydroisoquinoline thieme-connect.de
Photochemical ReductionIr(III) complex with 1-phenylisoquinolineBNAH or BIHOne-electron-reduced species researchgate.net

Functional Group Interconversions on Substituted Derivatives

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgimperial.ac.ukbenthamdirect.com This allows for the late-stage modification of complex molecules and the generation of diverse analogues from a common intermediate. For derivatives of this compound, numerous FGI strategies can be employed.

For example, a nitro group introduced via electrophilic substitution can be reduced to an amino group using reducing agents like SnCl2/HCl or catalytic hydrogenation. This amino group can then be further derivatized through acylation, alkylation, or diazotization reactions. An aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. A carboxylic acid can be converted to esters, amides, or other acid derivatives. These interconversions significantly expand the chemical space accessible from the initial this compound scaffold.

Research Applications and Areas of Interest

The isoquinoline (B145761) scaffold is a subject of intense research due to its broad spectrum of biological activities. ontosight.airesearchgate.net Derivatives of 1-phenylisoquinoline (B189431) have been investigated for various therapeutic applications. For instance, some 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives are explored for their potential in treating neurodegenerative diseases.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 6-Methoxy-1-phenylisoquinoline would be expected to show distinct signals for each unique proton in the molecule. Key expected features would include a singlet for the methoxy (B1213986) (-OCH₃) protons, typically in the range of 3.8-4.0 ppm. The aromatic protons on both the isoquinoline (B145761) and phenyl rings would appear in the downfield region (approximately 7.0-8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. The specific chemical shifts and coupling constants (J-values) would be crucial for assigning each proton to its exact position on the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide a signal for each of the 16 unique carbon atoms in the this compound structure. The methoxy carbon would appear as a distinct peak around 55-60 ppm. The aromatic and heteroaromatic carbons would resonate in the 100-160 ppm region. The carbon atom attached to the nitrogen (C1) and the carbon attached to the oxygen (C6) would be expected at the lower field end of this region due to the deshielding effects of the heteroatoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the phenyl and isoquinoline ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly vital for identifying the connectivity between different parts of the molecule, such as linking the phenyl ring to the C1 position of the isoquinoline core and assigning quaternary (non-protonated) carbons.

Vibrational Spectroscopy: Infrared (IR) Spectrometry

The IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include:

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings in the 1500-1650 cm⁻¹ region.

C-O stretching for the methoxy group, which typically appears as a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Various C-H bending vibrations in the fingerprint region (< 1500 cm⁻¹), which are characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). For this compound (C₁₆H₁₃NO), the calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match would confirm the elemental composition of the compound, providing strong evidence for its identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. In the analysis of this compound, the gas chromatogram would exhibit a single peak, indicative of a pure sample, with a specific retention time determined by the column's stationary phase and the temperature program.

The electron ionization (EI) mass spectrum of this compound is anticipated to show a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways for isoquinoline alkaloids often involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring system. For this compound, characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion at [M-15]⁺. Further fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the isoquinoline core, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. The phenyl group at the 1-position is relatively stable and its fragmentation would be less favored.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment IonPredicted m/zProposed Structure/Loss
[M]⁺223.27Molecular Ion
[M-15]⁺208.24Loss of •CH₃ from the methoxy group
[M-28]⁺195.27Loss of CO from the [M-CH₃]⁺ ion
[M-43]⁺180.23Loss of •CH₃ and CO
[C₁₅H₁₀N]⁺204.25Loss of a methyl radical and hydrogen
[C₆H₅]⁺77.10Phenyl cation

Note: The predicted m/z values are based on the theoretical fragmentation of this compound. Actual experimental values may vary slightly.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the positive ion mode, ESI-MS of this compound would primarily show the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information. The fragmentation in ESI-MS/MS is typically less extensive than in EI. For isoquinoline alkaloids, common fragmentation pathways in ESI-MS/MS involve the loss of neutral molecules. nih.gov For this compound, the protonated molecule would likely undergo fragmentation through the loss of a neutral methane (B114726) (CH₄) molecule from the methoxy group, or the loss of a neutral molecule of carbon monoxide (CO) after initial rearrangement. nih.gov

Table 2: Predicted ESI-MS/MS Product Ions for this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
224.28 ([M+H]⁺)209.25CH₃
224.28 ([M+H]⁺)196.28CO
224.28 ([M+H]⁺)181.24CH₃ and CO

Note: The predicted product ions are based on the general fragmentation behavior of related isoquinoline alkaloids in ESI-MS/MS. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions can be resolved.

Table 3: Hypothetical X-ray Crystallographic Data for an Isoquinoline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1305.4
Z4
Density (calculated) (g/cm³)1.25

Note: This data is illustrative and based on typical values for similar organic molecules.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the molecular formula. For this compound (C₁₆H₁₃NO), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The experimental values are obtained through combustion analysis, where a small, accurately weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified to determine the percentages of carbon, hydrogen, and nitrogen in the original sample. The experimental results are then compared with the calculated theoretical values. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

Table 4: Elemental Analysis Data for C₁₆H₁₃NO

ElementTheoretical (%)Found (%)
Carbon (C)86.0785.95
Hydrogen (H)5.875.91
Nitrogen (N)6.276.22
Oxygen (O)7.167.32 (by difference)

Note: The "Found" values are hypothetical and represent typical experimental results that would confirm the molecular formula.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational quantum chemistry, enabling the detailed study of the electronic structure of molecules. Such studies for a molecule like 6-Methoxy-1-phenylisoquinoline would typically involve a multi-faceted approach.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

Prediction of Ligand-Target Binding Modes and InteractionsFor this compound, docking studies would be instrumental in exploring its potential as a therapeutic agent. By docking the molecule into the active sites of various known biological targets (e.g., enzymes, receptors), researchers could predict its binding affinity and specific binding mode. These simulations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein target. Such information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues.

While the methodologies described are standard in computational chemistry, their specific application to generate data for this compound has not been found in the surveyed scientific literature. Therefore, the detailed computational characterization of this particular compound presents an open area for future research, which could uncover unique properties and guide the exploration of its potential applications.

Estimation of Binding Affinities

A crucial aspect of drug discovery is determining how strongly a potential drug molecule (ligand) binds to its biological target, typically a protein. This binding affinity is a key indicator of the compound's potential efficacy. Computational methods provide several avenues for estimating these binding affinities.

Another approach involves the use of machine learning-based scoring functions, which are trained on large datasets of known protein-ligand complexes and their experimental binding affinities to predict the affinity of new compounds nih.gov. These methods can be significantly faster than free energy simulations and are valuable for high-throughput virtual screening.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-target interaction, the reality is a dynamic process. Molecular Dynamics (MD) simulations offer a way to observe the movement of atoms and molecules over time, providing a more realistic representation of the biological environment mdpi.com.

MD simulations are instrumental in the drug discovery process, from target validation to lead optimization mdpi.com. For isoquinoline-based compounds, MD simulations can be used to study the stability of the predicted binding pose from molecular docking. By simulating the protein-ligand complex in a solvent environment (typically water) for a period of nanoseconds or even microseconds, researchers can assess whether the ligand remains stably bound to the active site or if it dissociates. These simulations can reveal crucial information about the flexibility of the protein and the ligand, and how they adapt to each other upon binding mdpi.com.

Analysis of Ligand-Target Complex Stability and Conformational Dynamics

The stability of the ligand-target complex is a critical determinant of a drug's efficacy. MD simulations provide detailed information on the conformational dynamics that govern this stability. By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time.

For example, MD simulations can reveal highly dynamic characteristics of a protein's active site that are not apparent in static crystal structures mdpi.com. This is particularly important for targets like kinases, which are known for their conformational flexibility. In the context of isoquinoline (B145761) inhibitors, MD simulations can help to understand how substitutions on the isoquinoline scaffold affect the conformational stability of the complex and, consequently, the binding affinity. The simulations can also highlight the role of water molecules in mediating protein-ligand interactions, which can be crucial for designing more potent inhibitors.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models can be generated based on the structure of the target (structure-based) or a set of known active ligands (ligand-based) nih.govnih.govmdpi.com.

Generation and Validation of Pharmacophore Models

Pharmacophore models can be developed in two primary ways. In the structure-based approach, the interaction pattern between a ligand and its target is extracted from an experimentally determined complex structure (e.g., from X-ray crystallography) nih.gov. This allows for the identification of key interaction points in the active site. When a crystal structure is not available, ligand-based pharmacophore models can be generated by aligning a set of active molecules and identifying the common chemical features responsible for their biological activity nih.govyoutube.com.

For isoquinoline derivatives, both approaches are viable. A structure-based pharmacophore could be generated if a crystal structure of a target protein in complex with an isoquinoline-based inhibitor is available. Alternatively, a ligand-based model could be developed using a series of isoquinoline analogs with known activities against a particular target. Validation of the generated pharmacophore model is a critical step and is often performed using a test set of compounds with known activities to ensure the model can distinguish between active and inactive molecules frontiersin.org.

Application in Ligand-Based and Structure-Based Drug Design

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired chemical features. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds mdpi.com.

In ligand-based drug design, a pharmacophore model derived from known active isoquinoline derivatives can be used to identify new scaffolds that mimic the essential features of the original ligands but have different core structures. This is a valuable strategy for discovering compounds with novel intellectual property.

In structure-based drug design, the pharmacophore model is derived from the protein's active site. This approach can guide the design of new isoquinoline derivatives by highlighting the key interaction points that need to be matched for optimal binding nih.govresearchgate.net. For instance, if the model indicates the necessity of a hydrogen bond donor at a specific position, medicinal chemists can synthesize isoquinoline analogs with appropriate functional groups to fulfill this requirement. Fragment-based drug discovery (FBDD) is a related strategy where small molecular fragments that bind to the target are identified and then grown or merged to create a more potent lead compound researchoutreach.org. This approach has been successfully applied to the design of isoquinoline-based inhibitors researchoutreach.org.

Mechanistic Insights into the Formation and Transformations of 6 Methoxy 1 Phenylisoquinoline

Detailed Reaction Mechanisms of Key Synthetic Pathways

The formation of 6-Methoxy-1-phenylisoquinoline can be achieved through several classical synthetic methodologies, with the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being the most prominent. Each of these pathways involves a series of well-defined mechanistic steps, including the formation of key intermediates that ultimately lead to the desired isoquinoline (B145761) ring system.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. The reaction commences with the acylation of 3-methoxyphenethylamine (B363911) with benzoyl chloride to form the precursor, N-(3-methoxyphenethyl)benzamide. The subsequent cyclization of this amide is typically promoted by a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). Two primary mechanistic pathways are proposed for this cyclization wikipedia.orgwikipedia.orgorganic-chemistry.orgnrochemistry.com.

The first mechanism proceeds through a nitrilium ion intermediate . In this pathway, the amide oxygen is activated by the Lewis acidic dehydrating agent, followed by elimination of water to form a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution reaction, where the electron-rich benzene (B151609) ring of the 3-methoxyphenethyl moiety attacks the electrophilic carbon of the nitrilium ion. A subsequent deprotonation step re-aromatizes the ring and yields the 3,4-dihydroisoquinoline product.

The second proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate when phosphoryl chloride is used as the dehydrating agent. This intermediate is then subjected to an intramolecular cyclization, followed by elimination to afford the final product. The prevailing mechanism is often influenced by the specific reaction conditions employed.

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone. For the synthesis of a precursor to this compound, 3-methoxyphenethylamine is condensed with benzaldehyde (B42025). The reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. This iminium ion undergoes an intramolecular electrophilic attack by the aromatic ring. A subsequent deprotonation step restores aromaticity and yields the 1-phenyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline. This intermediate can then be oxidized to the final aromatic isoquinoline.

The Pomeranz-Fritsch reaction (and its modifications) offers another versatile approach to isoquinoline synthesis. In this method, a benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base) wikipedia.orgchemistry-reaction.commaxbrainchemistry.comorganicreactions.org. The subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the isoquinoline ring. The mechanism involves the protonation of an alkoxy group, followed by its elimination to generate a carbocation. The aromatic ring then attacks this electrophilic center, leading to ring closure. A final elimination of the second alkoxy group and a proton results in the aromatic isoquinoline product. Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have also been employed to promote this cyclization wikipedia.org.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the synthesis of this compound, several key intermediates have been proposed and, in some cases, characterized.

In the Bischler-Napieralski reaction , the nitrilium ion is a critical, albeit often transient, intermediate. While its direct isolation in the synthesis of this compound has not been extensively documented, stable nitrilium salts have been prepared and characterized in related systems, lending credence to their existence as intermediates in this reaction organic-chemistry.orgrsc.orgvu.nl. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in identifying the characteristic C≡N⁺ stretching frequency and the chemical shifts associated with the carbons and protons adjacent to the positive charge. The formation of styrenes as byproducts in some Bischler-Napieralski reactions is considered indirect evidence for the presence of nitrilium ion intermediates, arising from a retro-Ritter reaction organic-chemistry.orgjk-sci.com.

The 3,4-dihydroisoquinoline intermediate formed in the Bischler-Napieralski reaction is a stable molecule that can be isolated and characterized before its oxidation to the final aromatic product. Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and IR spectroscopy can be used to confirm its structure. For instance, in the ¹H NMR spectrum, one would expect to see characteristic signals for the protons on the partially saturated heterocyclic ring, typically in the aliphatic region of the spectrum.

For the Pictet-Spengler reaction , the initial Schiff base and the subsequent iminium ion are key intermediates. The Schiff base can, in some cases, be isolated and characterized before the acid-catalyzed cyclization. The iminium ion, being highly reactive, is generally not isolated but its formation is inferred from kinetic studies and trapping experiments. The final 1,2,3,4-tetrahydroisoquinoline product is a stable compound that can be fully characterized by standard spectroscopic methods.

In the Pomeranz-Fritsch reaction , the benzalaminoacetal is the initial isolable intermediate formed from the condensation of benzaldehyde and 2,2-diethoxyethylamine wikipedia.orgchemistry-reaction.commaxbrainchemistry.comorganicreactions.org. Its structure can be confirmed using techniques like NMR and MS before proceeding with the acid-catalyzed cyclization.

Synthetic PathwayKey IntermediatePotential for Isolation/Characterization
Bischler-NapieralskiNitrilium IonGenerally transient, but stable analogues exist. Indirect evidence from byproducts.
3,4-DihydroisoquinolineStable and isolable. Characterized by NMR, MS, IR.
Pictet-SpenglerSchiff BaseCan be isolated and characterized.
Iminium IonHighly reactive, generally not isolated.
1,2,3,4-TetrahydroisoquinolineStable and isolable. Fully characterizable.
Pomeranz-FritschBenzalaminoacetalIsolable and characterizable before cyclization.

Transition State Analysis and Energy Profiles

A deeper understanding of the reaction mechanism can be gained through the analysis of transition states and the corresponding energy profiles. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these aspects of complex organic reactions.

For the Bischler-Napieralski reaction , DFT calculations can be employed to compare the energy barriers of the two proposed mechanistic pathways: the one proceeding through a nitrilium ion and the one involving a dichlorophosphoryl imine-ester intermediate. Such studies can help determine which pathway is kinetically more favorable under specific reaction conditions. The calculations would involve locating the transition state structures for the key steps, such as the intramolecular electrophilic aromatic substitution, and calculating their corresponding activation energies. A computational study on a related Bischler–Napieralski reaction of N-acetyltryptamine highlighted the high activation Gibbs free energy required, explaining the need for high temperatures for the reaction to proceed researchgate.net.

In the context of the Pictet-Spengler reaction , computational studies can provide insights into the energetics of the iminium ion formation and the subsequent intramolecular cyclization. The energy profile would illustrate the relative energies of the reactants, intermediates, transition states, and the final product. DFT calculations have been used to investigate the role of the spiroindolenine intermediate and the potential energy surfaces in related Pictet-Spengler reactions, revealing the factors that control the stereoselectivity of the reaction researchgate.net. For the synthesis of this compound, such analysis could predict the preferred regiochemistry of the cyclization, although in this specific case, the substitution pattern strongly directs the cyclization to the position para to the methoxy (B1213986) group.

For the Pomeranz-Fritsch reaction , transition state analysis can shed light on the acid-catalyzed cyclization of the benzalaminoacetal. The energy profile would detail the energetic costs of the formation of the carbocationic intermediate and the subsequent ring-closing step. By comparing the activation energies for different potential cyclization pathways, one could predict the regioselectivity of the reaction, which is particularly relevant when substituted benzaldehydes are used.

ReactionKey Mechanistic Step for AnalysisInsights from Transition State Analysis
Bischler-NapieralskiIntramolecular electrophilic aromatic substitutionDetermination of the kinetically favored pathway (nitrilium vs. imine-ester); understanding regioselectivity.
Pictet-SpenglerIminium ion formation and intramolecular cyclizationPrediction of reaction rates and stereoselectivity; understanding the role of the acid catalyst.
Pomeranz-FritschAcid-catalyzed cyclization of benzalaminoacetalElucidation of the regioselectivity of the ring closure; understanding the role of the acid catalyst.

Catalytic Cycles and Role of Catalytic Species

Catalysts play a crucial role in the synthesis of this compound, facilitating the reactions by lowering the activation energies of key steps.

In the Bischler-Napieralski reaction , the dehydrating agents, such as P₂O₅ and POCl₃, act as Lewis acid catalysts. The catalytic cycle begins with the coordination of the Lewis acid to the amide oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the elimination of water to form the reactive intermediate (either the nitrilium ion or the imine-ester). After the intramolecular cyclization and subsequent workup, the catalyst is regenerated or consumed in the formation of byproducts. Other Lewis acids like SnCl₄ and BF₃·OEt₂ have also been utilized in this reaction wikipedia.org.

The Pictet-Spengler reaction is typically catalyzed by Brønsted or Lewis acids. The catalytic cycle commences with the protonation of the Schiff base by a Brønsted acid (like HCl or H₂SO₄) to form the highly electrophilic iminium ion. This protonation step is crucial as it activates the intermediate towards the intramolecular cyclization. After the ring closure and deprotonation to restore aromaticity, the proton catalyst is regenerated. Lewis acids can also be employed to catalyze this reaction, where they coordinate to the nitrogen of the Schiff base, thereby increasing its electrophilicity.

In the Pomeranz-Fritsch reaction , strong protic acids like sulfuric acid are traditionally used as catalysts wikipedia.org. The catalytic cycle involves the protonation of one of the alkoxy groups of the benzalaminoacetal, which facilitates its departure as an alcohol and the formation of a carbocation. Following the intramolecular cyclization, the acid catalyzes the elimination of the second alkoxy group to yield the aromatic isoquinoline. The proton is regenerated in the final step. Lewis acids can also serve as catalysts in this reaction, functioning by coordinating to the alkoxy oxygen and promoting its cleavage.

Influence of Reaction Conditions on Selectivity and Yield

For the Bischler-Napieralski reaction , the choice of the dehydrating agent is a critical factor affecting regioselectivity, particularly when the phenethylamine precursor has a meta-substituent like the methoxy group in 3-methoxyphenethylamine. The cyclization can occur either ortho or para to the activating methoxy group. It has been observed that the use of phosphoryl chloride (POCl₃) tends to favor the formation of the "normal" product, 7-methoxy-1-phenyl-3,4-dihydroisoquinoline (B13940692). In contrast, the use of phosphorus pentoxide (P₂O₅) can lead to a mixture of the normal product and the "abnormal" 6-methoxy-1-phenyl-3,4-dihydroisoquinoline, which is the precursor to the target molecule of this article wikipedia.org. The formation of the 6-methoxy isomer is proposed to occur via cyclization at the ipso-carbon, followed by a rearrangement. The reaction temperature and solvent can also impact the yield and the formation of side products, such as styrenes from the retro-Ritter reaction organic-chemistry.orgjk-sci.com. The use of microwave irradiation has been shown to accelerate these reactions organic-chemistry.org.

In the Pictet-Spengler reaction , the acidity of the medium is a key parameter. While the reaction is acid-catalyzed, excessively strong acidic conditions can lead to side reactions and reduced yields. The choice of solvent also plays a role, with both protic and aprotic media being used. The reaction temperature can influence the reaction rate and the stability of the intermediates. For substrates with electron-donating groups on the aromatic ring, like the methoxy group, the reaction can often proceed under milder conditions.

The Pomeranz-Fritsch reaction yields can vary widely depending on the substituents on the aromatic ring and the reaction conditions organicreactions.org. The concentration of the acid catalyst and the reaction temperature are crucial parameters that need to be optimized to maximize the yield of the desired isoquinoline. The presence of electron-donating groups on the benzaldehyde moiety generally facilitates the cyclization step.

Reaction ParameterInfluence on Bischler-Napieralski ReactionInfluence on Pictet-Spengler ReactionInfluence on Pomeranz-Fritsch Reaction
Catalyst/Reagent Choice of dehydrating agent (POCl₃ vs. P₂O₅) influences regioselectivity.Acid strength affects reaction rate and side reactions.Acid concentration is critical for yield.
Temperature Higher temperatures can promote byproduct formation.Affects reaction rate and intermediate stability.Needs optimization to favor cyclization.
Solvent Can influence the solubility of reactants and intermediates.Both protic and aprotic solvents can be used.Affects the efficiency of the cyclization step.
Substituents Electron-donating groups on the phenethyl ring facilitate cyclization.Electron-donating groups on the phenethyl ring allow for milder conditions.Electron-donating groups on the benzaldehyde facilitate cyclization.

In Vitro Biological Target Identification and Preclinical Mechanistic Studies

Approaches to Target Identification (e.g., Genetic, Proteomic, Chemical Biology)

While specific target identification studies employing genetic, proteomic, or chemical biology approaches for 6-Methoxy-1-phenylisoquinoline are not extensively detailed in the reviewed literature, the biological targets of the broader isoquinoline (B145761) alkaloid class are often identified through affinity chromatography, expression cloning, and computational modeling based on structural similarity to known ligands. nih.govnih.gov The identification of targets for the specific analogs discussed below, such as the FtsZ protein and various receptors, was largely achieved through a combination of chemical synthesis of derivatives, in vitro screening against known targets, and functional assays to confirm the mechanism of interaction. nih.govnih.gov

Enzyme Inhibition Profiling (e.g., Kinases, Hydrolases, Transferases)

The characterization of this compound's effect on various enzyme classes has been a key area of investigation, with significant findings related to bacterial cell division proteins.

There is currently no direct scientific evidence in the available literature to suggest that this compound is an inhibitor of Rho-associated Protein Kinase (ROCK). While some isoquinoline-based compounds have been investigated as ROCK inhibitors, specific data for the this compound scaffold is absent. rhhz.netnih.gov

Structurally similar compounds, specifically 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives, have been identified as potent antibacterial agents that target the bacterial cell division protein FtsZ. nih.govresearchgate.net FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring, a critical step in bacterial cytokinesis. nih.govfrontiersin.org

These isoquinoline derivatives have been shown to disrupt FtsZ function through a dual mechanism: they act as stabilizers of FtsZ polymers and concurrently inhibit the protein's GTPase activity. nih.govresearchgate.net This disruption of the Z-ring's dynamic assembly and disassembly leads to the inhibition of bacterial cell division. The binding of these compounds to Staphylococcus aureus FtsZ (SaFtsZ) has been confirmed and characterized using fluorescence spectroscopy. nih.govresearchgate.net This activity against a crucial bacterial-specific target makes this class of compounds a point of interest for developing novel antibiotics, particularly against multidrug-resistant strains like MRSA and VRE. nih.gov

Based on a review of the scientific literature, there is no specific data available regarding the inhibitory activity of this compound against Inosine Monophosphate Dehydrogenase (IMPDH), DNA methyltransferase 1 (DNMT1), or α-amylase.

Receptor Binding Assays (e.g., Dopamine (B1211576) Receptors, Sigma Receptors)

Radioligand binding assays have been instrumental in elucidating the affinity of tetrahydroisoquinoline analogs for dopamine and sigma receptors. These studies reveal that derivatives of the core structure bind with high affinity and selectivity to specific receptor subtypes.

A series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol core structure showed strong affinity and high selectivity for the dopamine D3 receptor (D3R) over D1 and D2 receptors. nih.govnih.gov For instance, the 4-cyanophenyl analog (compound 7 in the study) displayed a Kᵢ value of 6.3 nM for D3R while showing no significant affinity for D1R and D2R. nih.gov This selectivity is attributed to interactions between the arylamide "tail" of the ligands and the secondary binding pocket of the D3R. nih.govnih.gov

Table 1: Dopamine Receptor Binding Affinities of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogs Data extracted from a study on D3-selective ligands.

Compound (Analog) D1R Kᵢ (nM) D2R Kᵢ (nM) D3R Kᵢ (nM)
4-Fluorophenyl analog (4h) >10000 >10000 4.4
4-Cyanophenyl analog (7) >10000 >10000 6.3
6,7-Dimethoxy analog (8) >10000 860 25

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been extensively evaluated for their binding to sigma receptors. upenn.edu These studies have identified compounds with excellent binding affinity and subtype selectivity for σ2 receptors over σ1 receptors. One particular analog, (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, demonstrated a subnanomolar Kᵢ value for the σ2 receptor. upenn.edu The high affinity and selectivity of these compounds make them valuable as pharmacological tools and potential imaging agents for tumors where σ2 receptors are overexpressed. upenn.eduresearchgate.net

Table 2: Sigma Receptor Binding Affinities of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogs Data extracted from a screening study of σ2 receptor ligands.

Compound (Analog) σ1 Receptor Kᵢ (nM) σ2 Receptor Kᵢ (nM)
(±)-7 48.4 ± 7.7 0.59 ± 0.02
(±)-8 (desmethyl analog) 108 ± 35 4.92 ± 0.59
Compound 3b >1000 5.3 ± 0.7
Compound 4b >1000 5.0 ± 0.5

Cell-Based Assays for Mechanistic Investigations (Non-Human Cellular Models)

The mechanisms of action for analogs of this compound have been explored in various non-human cellular models.

In the context of sigma receptor research, the binding and functional effects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been studied in human cancer cell lines. For example, the cytotoxicity and apoptosis-inducing effects of these σ2 receptor ligands were evaluated in human liver (Huh-7), esophagus (KYSE-140), and breast cancer (MCF-7) cells. researchgate.net Furthermore, studies using adriamycin-resistant MCF-7 cells (MCF-7/ADR) demonstrated that some analogs could reverse multidrug resistance, suggesting a mechanism involving the modulation of ABC transporter proteins like P-glycoprotein. researchgate.net Flow cytometry has also been used in MCF7 cells, which overexpress σ2 receptors, to study the cellular uptake and binding of fluorescently tagged isoquinoline derivatives. unito.it

For dopamine receptor ligands, docking studies using crystal structures of D2R and D3R have been employed to model the ligand-receptor interactions at a molecular level, providing a mechanistic basis for the observed binding selectivity. nih.govnih.gov These computational cell-free models complement experimental cell-based assays by visualizing how the isoquinoline head group fits into the orthosteric binding pocket and how side chains interact with the secondary pocket, which differs between receptor subtypes. nih.gov

Impact on Cellular Pathways and Signaling Cascades

Currently, there is a notable absence of published research specifically detailing the impact of this compound on cellular pathways and signaling cascades. While the broader class of isoquinolines is known to interact with a variety of cellular signaling processes, the specific effects of the 6-methoxy and 1-phenyl substitutions on these activities have not been elucidated. Future research is necessary to explore whether this compound influences key pathways involved in cell proliferation, apoptosis, or stress responses.

Assessment of Growth Modulation in Non-Human Cell Lines (e.g., Cancer Cell Lines, Bacterial Strains, Protozoal Strains)

The ability of a compound to inhibit the growth of pathogenic organisms or cancer cells is a key indicator of its potential therapeutic relevance. However, specific data on the growth-modulating effects of this compound against a comprehensive panel of non-human cell lines is not yet available in the public domain.

While studies on structurally related compounds, such as certain 6-methoxy-2-arylquinolines, have shown some cytotoxic effects against human cancer cell lines, this data cannot be directly extrapolated to this compound. For instance, a series of 6-methoxy-2-arylquinoline analogues were evaluated for their cytotoxic activity against multidrug-resistant and drug-sensitive gastric carcinoma cell lines, with most exhibiting negligible to low cytotoxicity. nih.govnih.gov This highlights the importance of specific testing for the compound .

Similarly, the antibacterial and antiprotozoal profiles of this compound remain to be determined. Research on other isoquinoline derivatives has demonstrated a wide range of antimicrobial activities, but the unique structural features of this compound necessitate dedicated screening to ascertain its specific spectrum of activity, including the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial and protozoal strains.

Table 1: Growth Modulation Data for this compound in Non-Human Cell Lines

Cell Line/StrainTypeGrowth Modulation Endpoint (e.g., IC50, MIC)Result
Data Not AvailableCancerIC50Not Determined
Data Not AvailableBacterialMICNot Determined
Data Not AvailableProtozoalIC50Not Determined
This table will be populated as research data becomes available.

Molecular Interaction Studies with Biomolecules (e.g., DNA, Proteins)

Understanding the direct molecular interactions of a compound is fundamental to deciphering its mechanism of action. Investigations into how this compound binds to and affects the function of critical biomolecules like DNA and proteins are essential.

Currently, there are no specific studies published that have investigated the direct molecular interactions of this compound with DNA or specific proteins. The potential for isoquinoline scaffolds to intercalate with DNA or bind to the active sites of enzymes is recognized, but the precise nature of these interactions for this particular compound is unknown. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and molecular docking studies would be invaluable in characterizing any potential binding events and identifying specific molecular targets.

Table 2: Molecular Interaction Data for this compound

BiomoleculeInteraction StudiedMethodKey Findings
DNABinding AffinityNot DeterminedData Not Available
Specific ProteinsBinding and Functional ModulationNot DeterminedData Not available
This table will be populated as research data becomes available.

Applications in Organic Synthesis and Materials Science

Utility as Synthetic Intermediates for Complex Molecular Architectures

The 6-Methoxy-1-phenylisoquinoline framework serves as a key intermediate in the synthesis of more complex molecules, particularly those with biological relevance. The isoquinoline (B145761) nucleus is a common feature in many alkaloids, and synthetic routes often leverage substituted isoquinolines to construct these intricate structures.

Derivatives of this compound can be elaborated into a variety of complex structures. For instance, the core structure is amenable to functionalization at various positions, allowing for the introduction of diverse substituents and the construction of polycyclic systems. Synthetic transformations can target the isoquinoline nitrogen, the phenyl ring, or the isoquinoline ring system itself.

While specific examples detailing the extensive use of this compound in a wide array of total syntheses are not extensively documented in readily available literature, the general synthetic utility of the broader class of 1-phenylisoquinoline (B189431) derivatives is well-established. These compounds are precursors to natural products and designed molecules with potential therapeutic applications. The presence of the methoxy (B1213986) group at the 6-position can influence the reactivity and solubility of the molecule, and can be a handle for further chemical modification, such as demethylation to a phenol (B47542), which can then be used for ether or ester formation.

The general synthetic strategies involving isoquinoline intermediates include:

C-H activation/functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the isoquinoline or phenyl rings, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

Cross-coupling reactions: The isoquinoline core can be halogenated and subsequently used in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular frameworks.

Reduction: The isoquinoline ring can be reduced to the corresponding tetrahydroisoquinoline, a common structural motif in many biologically active compounds.

These transformations highlight the potential of this compound as a versatile intermediate for accessing a range of complex molecular architectures.

Employment as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the isoquinoline ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. The 1-phenylisoquinoline scaffold, in particular, has garnered significant attention in the field of coordination chemistry and catalysis, especially in the formation of cyclometalated complexes.

Iridium(III) Complexes for Photocatalysis:

A notable application of 1-phenylisoquinoline derivatives is in the formation of iridium(III) complexes that function as photosensitizers in photocatalytic reactions. For example, complexes of the type [Ir(piq)₂(dmb)]⁺ (where piq = 1-phenylisoquinoline and dmb = 4,4′-dimethyl-2,2′-bipyridine) have been shown to be effective photosensitizers for the reduction of CO₂. These complexes exhibit strong absorption in the visible region and have long-lived excited states, which are crucial properties for efficient photocatalysis. The 6-methoxy substituent on the isoquinoline ring can be expected to modulate the electronic properties of the ligand, thereby influencing the photophysical and catalytic properties of the resulting iridium complex.

The general structure of such catalytic complexes is presented in the table below:

Complex TypeMetal CenterLigandsApplication
Cyclometalated ComplexIridium(III)1-Phenylisoquinoline derivatives, Bipyridine derivativesPhotocatalytic CO₂ Reduction

The catalytic cycle typically involves the absorption of light by the iridium complex, followed by electron transfer processes that ultimately lead to the reduction of a substrate, such as CO₂. The ability to tune the properties of the 1-phenylisoquinoline ligand through substitution (e.g., with a methoxy group) is a key advantage in designing more efficient and selective catalysts.

Integration into Advanced Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

The photophysical properties of metal complexes containing 1-phenylisoquinoline ligands also make them highly suitable for applications in advanced materials, particularly in the field of Organic Light-Emitting Diodes (OLEDs).

Phosphorescent Emitters in OLEDs:

Cyclometalated iridium(III) complexes with 1-phenylisoquinoline derivatives are known to be highly efficient phosphorescent emitters. These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLED devices. The emission color of these complexes can be tuned by modifying the ligands. For instance, iridium complexes with two phenyl-isoquinoline ligands and an ancillary ligand have been developed as red phosphorescent emitters for OLEDs.

The introduction of substituents, such as a methoxy group, on the 1-phenylisoquinoline ligand can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex. This, in turn, affects the emission wavelength, quantum yield, and stability of the resulting OLED device. The 6-methoxy group, being an electron-donating group, would be expected to raise the HOMO level of the complex, potentially leading to a red-shift in the emission spectrum.

The performance of such materials in OLEDs is summarized in the table below:

Emitter TypeLigand SystemEmission ColorKey Performance Metric
Phosphorescent Iridium(III) Complex1-Phenylisoquinoline derivativesRedHigh External Quantum Efficiency

Research in this area focuses on synthesizing new 1-phenylisoquinoline derivatives and their corresponding iridium complexes to achieve a wider range of emission colors, improve device efficiency, and enhance operational stability.

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy in chemical synthesis that aims to produce a collection of structurally diverse small molecules from a common starting material or a limited set of building blocks. The goal is to explore chemical space broadly and identify novel compounds with interesting biological activities.

While there is a lack of specific literature detailing the extensive use of this compound in dedicated DOS libraries, the inherent structural features of this compound make it a potentially valuable scaffold for such endeavors. The isoquinoline core provides a rigid framework that can be decorated with various functional groups at multiple positions.

A hypothetical DOS approach starting from this compound could involve:

Parallel Synthesis: A common intermediate derived from this compound could be subjected to a variety of reaction conditions and building blocks in a parallel fashion.

Scaffold Modification: The isoquinoline ring system itself could be modified through reactions such as ring-opening, ring-expansion, or annulation to generate new and diverse heterocyclic scaffolds.

Functional Group Interconversion: The methoxy group and the phenyl ring offer sites for a range of chemical transformations to introduce diversity.

The resulting library of compounds could then be screened for various biological activities, potentially leading to the discovery of new drug leads or chemical probes. The structural complexity and synthetic tractability of the this compound scaffold make it an attractive candidate for future applications in diversity-oriented synthesis.

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